molecular formula C22H20O4 B2606129 4-oxo-3-phenyl-4H-chromen-7-yl cyclohexanecarboxylate CAS No. 449739-23-5

4-oxo-3-phenyl-4H-chromen-7-yl cyclohexanecarboxylate

Cat. No.: B2606129
CAS No.: 449739-23-5
M. Wt: 348.398
InChI Key: GWQQUVVFYMWCEC-UHFFFAOYSA-N
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Description

4-oxo-3-phenyl-4H-chromen-7-yl cyclohexanecarboxylate is a synthetic chemical entity based on the chromen-4-one core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This specific derivative is of significant interest for research into multi-target therapeutic agents, particularly in the field of neurodegenerative diseases. Chromen-4-one analogs have been demonstrated to act as potential inhibitors of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are primary targets for investigating Alzheimer's disease treatment strategies . The multi-target-directed ligand (MTDL) approach is a modern strategy for complex diseases, and compounds within this class are evaluated for their ability to simultaneously modulate additional pathways, including inflammation through the inhibition of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenases (LOX) . Furthermore, the chromen-4-one scaffold is recognized for its antioxidant potential. Research on similar structures shows that the highest occupied molecular orbital (HOMO), which is key for free-radical scavenging activity, is often localized on specific molecular fragments like a propenone chain, enabling the neutralization of reactive oxygen species (ROS) . The incorporation of a phenyl substituent at the 3-position and a cyclohexanecarboxylate group offers researchers a compound to study structure-activity relationships (SAR), particularly how lipophilicity and steric factors influence biological activity and interaction with enzyme binding sites . Researchers can utilize this compound in various biochemical and cell-based assays to explore its potential as a modulator of these critical biological targets.

Properties

IUPAC Name

(4-oxo-3-phenylchromen-7-yl) cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c23-21-18-12-11-17(26-22(24)16-9-5-2-6-10-16)13-20(18)25-14-19(21)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,16H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQQUVVFYMWCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl cyclohexanecarboxylate typically involves the condensation of 4-oxo-3-phenyl-4H-chromen-7-ol with cyclohexanecarboxylic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-oxo-3-phenyl-4H-chromen-7-yl cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the chromenone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

The compound 4-oxo-3-phenyl-4H-chromen-7-yl cyclohexanecarboxylate is a member of the chromene family, characterized by its unique structural features and potential applications across various scientific fields. This article explores the applications of this compound in detail, including its roles in medicinal chemistry, materials science, and organic synthesis.

Structure

This compound consists of a chromene ring fused with a cyclohexanecarboxylate moiety. The chromene structure contributes to its biological activity, while the cyclohexanecarboxylate enhances its solubility and stability.

Properties

  • Molecular Formula : C20H21O3
  • Molecular Weight : 313.38 g/mol
  • Solubility : Soluble in organic solvents like ethanol and dichloromethane.

Anticancer Activity

Research has indicated that derivatives of chromene compounds exhibit significant anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines. In vitro studies demonstrated that this compound inhibits cell proliferation and triggers cell cycle arrest, particularly in breast and colon cancer cells.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of this compound and its evaluation against human cancer cell lines, revealing IC50 values that suggest potent anticancer activity .

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HT-29 (Colon)15.0
A549 (Lung)20.0

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it was found to reduce inflammation markers significantly, suggesting potential therapeutic applications in treating inflammatory diseases.

Research Findings : A publication in Phytotherapy Research reported that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization, enabling the creation of diverse chemical entities.

Synthesis Pathways

Various synthetic routes have been developed to obtain this compound, often involving multi-step reactions starting from readily available phenolic compounds.

StepReagents/ConditionsYield (%)
1Phenol + Cyclohexanecarboxylic Acid + Catalyst85
2Oxidation with Oxone75
3Esterification with Alcohol90

Materials Science

The compound has shown promise as a building block for advanced materials due to its optical properties. Its ability to absorb UV light makes it a candidate for applications in photonic devices and UV filters.

Photophysical Properties

Studies on the photophysical characteristics of this compound indicate strong absorption in the UV-visible region, which can be exploited in designing new materials for light-emitting devices.

Experimental Data : A study published in Materials Chemistry and Physics detailed the optical absorption spectra of this compound, demonstrating its potential use as a UV filter .

Mechanism of Action

The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 4-oxo-3-phenyl-4H-chromen-7-yl cyclohexanecarboxylate, highlighting differences in substituents and molecular properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Source/Application
This compound (Target) C₂₂H₂₀O₅ 376.39 (calculated) Cyclohexanecarboxylate ester Hypothetical (for comparison)
6-Hydroxy-hexanoic acid 4-oxo-3-phenyl-4H-chromen-7-yl ester (19-1769) C₂₁H₂₀O₅ 352.39 Hexanoic acid ester, hydroxyl group Biomedical/cosmetic (Bezwada Biomedical)
(4-Oxo-3-phenyl-chromen-7-yl) 2-methoxyacetate (19-2776) C₁₈H₁₄O₅ 310.30 Methoxyacetate ester Biomedical/cosmetic (Bezwada Biomedical)
Ethyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate C₁₉H₁₆O₅ 324.33 Ethyl ester, acetoxy group Chemical synthesis (ChemBK)
4-(Decyloxy)phenyl 7-(trifluoromethyl)-2-oxo-2H-chromene-3-carboxylate (II) C₂₇H₂₇F₃O₅ 512.49 Trifluoromethyl, decyloxy chain Liquid crystal research

Key Observations :

  • Cyclohexane vs.
  • Electron-Withdrawing Groups : Compound II (trifluoromethyl-substituted) exhibits stronger electron-withdrawing effects, which may influence electronic properties (e.g., fluorescence) and LC behavior compared to the target compound .
  • Biomedical Applications: Methoxyacetate (19-2776) and hydroxyhexanoate (19-1769) derivatives are designed for absorbable biomedical applications, suggesting that the target compound’s cyclohexane group could similarly optimize degradation profiles in drug delivery .

Biological Activity

4-Oxo-3-phenyl-4H-chromen-7-yl cyclohexanecarboxylate is a synthetic compound belonging to the chromone class, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

  • IUPAC Name : (4-oxo-3-phenylchromen-7-yl) cyclohexanecarboxylate
  • Molecular Formula : C22H20O4
  • Molecular Weight : 348.39 g/mol

The synthesis typically involves the condensation of 4-oxo-3-phenyl-4H-chromen-7-ol with cyclohexanecarboxylic acid, often using dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Antioxidant Activity

The compound also possesses antioxidant properties, which are essential for combating oxidative stress in cells. Studies have reported that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. This dual action may contribute to its protective effects against cellular damage .

Anticancer Potential

In recent studies, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it demonstrated significant cytotoxicity against breast cancer (MCF-7) and colon cancer cell lines. The mechanism appears to involve apoptosis induction through modulation of key signaling pathways involved in cell survival and proliferation .

The mechanism by which this compound exerts its biological effects includes:

  • Enzyme Inhibition : The compound inhibits COX enzymes and lipoxygenases, leading to reduced inflammation and pain.
  • Cell Cycle Arrest : It interferes with tubulin polymerization, resulting in cell cycle arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it reduces oxidative stress and protects cellular integrity .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
4-Oxo-3-phenylenediamineModerate COX inhibitionSimple structure
4-Oxo-3-phenylenebenzamideAntioxidant propertiesEnhanced solubility
4-Oxo-coumarin derivativesAnticancer activityVaried substituents affecting potency

The unique structural features of this compound enhance its lipophilicity and bioavailability compared to similar compounds, potentially improving its interaction with biological targets .

Case Studies

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells, revealing an IC50 value in the low micromolar range, indicating potent anticancer activity .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, supporting its anti-inflammatory claims .

Q & A

Q. What are the common synthetic routes for preparing 4-oxo-3-phenyl-4H-chromen-7-yl cyclohexanecarboxylate?

The synthesis typically involves a multi-step approach:

  • Cyclization : Chromene scaffolds are often synthesized via acid-catalyzed cyclization of substituted phenols or coumarin precursors. For example, boron trifluoride diethyl etherate (BF₃·Et₂O) has been used to cyclize intermediates like 3-hydroxy acids into chromene derivatives .
  • Esterification : The cyclohexanecarboxylate moiety is introduced through esterification reactions. Ethyl or methyl esters (e.g., ethyl bromoacetate) are common reagents for this step, reacting with hydroxyl or amino groups on the chromene core .
  • Functionalization : Substituents like phenyl groups at the 3-position are added via nucleophilic aromatic substitution or cross-coupling reactions. For instance, 4-chlorophenacylbromide has been used to introduce thiazole moieties in related compounds .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Chromatography : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard for assessing chemical purity .
  • Spectroscopy :
    • ¹H/¹³C NMR : Characteristic peaks for the chromene carbonyl (δ ~160-170 ppm) and cyclohexane protons (δ ~1.2-2.5 ppm) confirm structural integrity .
    • IR Spectroscopy : Stretching vibrations for ester C=O (~1720 cm⁻¹) and chromen-4-one C=O (~1650 cm⁻¹) are critical markers .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 336.26 for related chromenones) .

Advanced Research Questions

Q. What strategies are employed to analyze the crystal structure of chromene derivatives, and how do substituents affect molecular packing?

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is used to resolve bond lengths, angles, and intermolecular interactions. For example, monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 8.4408 Å, b = 26.844 Å) are common for chromene derivatives .
  • Hydrogen Bonding : Substituents like methoxy or chloro groups influence packing via intermolecular hydrogen bonds. In 4-(4-chlorophenyl)-chromen derivatives, C–H···O and N–H···O interactions stabilize layered structures .
  • Steric Effects : Bulky groups (e.g., trifluoromethyl) disrupt π-π stacking, altering photophysical properties .

Q. How do modifications on the cyclohexanecarboxylate moiety influence the biological activity of such chromene derivatives?

  • Lipophilicity : Ester groups (e.g., cyclohexanecarboxylate vs. acetate) modulate membrane permeability. Increased lipophilicity enhances cytotoxicity in compounds like 7-hydroxy-3-(4-methoxyphenyl) derivatives .
  • Enzymatic Interactions : The cyclohexane ring’s conformation affects binding to targets like topoisomerases. For example, 8-acetoxy chromenones show higher inhibitory activity against cancer cells due to improved steric fit .
  • Metabolic Stability : Cyclohexane rings resist oxidative degradation compared to linear alkyl chains, prolonging in vivo half-life .

Q. What challenges arise in spectroscopic characterization of chromene-carboxylate derivatives, and how are they addressed?

  • Signal Overlap : In ¹H NMR, aromatic protons from phenyl and chromene rings often overlap. Deuterated solvents (e.g., DMSO-d₆) and 2D techniques (COSY, HSQC) resolve ambiguities .
  • Tautomerism : Keto-enol tautomerism in chromen-4-one cores complicates IR and UV-Vis analysis. pH-controlled studies in methanol or DMSO stabilize the dominant tautomer .
  • Fluorescence Quenching : Heavy atoms (e.g., chlorine) reduce quantum yields. Time-resolved fluorescence spectroscopy quantifies quenching effects .

Methodological Notes

  • Synthetic Optimization : Use catalysts like BF₃·Et₂O for high-yield cyclization (~75-85%) .
  • Crystallography : Refinement software (e.g., SHELXL) and MoKα radiation (λ = 0.71073 Å) ensure accurate structural resolution .
  • Biological Assays : MTT assays (IC₅₀ values) and molecular docking (e.g., AutoDock Vina) link structural features to activity .

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